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Compound of Interest

Compound Name: O-Desmethyl midostaurin-13C6

Cat. No.: B15603105 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
O-Desmethyl midostaurin-13C6 is the isotopically labeled form of O-Desmethyl midostaurin,

a major active metabolite of the multi-targeted kinase inhibitor, midostaurin. Midostaurin is a

critical therapeutic agent in the treatment of acute myeloid leukemia (AML) and advanced

systemic mastocytosis. The labeling of O-Desmethyl midostaurin with six carbon-13 atoms

provides a crucial tool for researchers in pharmacokinetic studies, metabolic profiling, and as

an internal standard for quantitative bioanalysis. This technical guide provides an in-depth

overview of O-Desmethyl midostaurin-13C6, including its chemical properties, metabolic

pathway, relevant signaling cascades, and detailed experimental protocols.

Core Data Presentation
Chemical and Pharmacokinetic Properties
The following tables summarize the key chemical and pharmacokinetic data for O-Desmethyl

midostaurin and its parent compound, midostaurin.
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Property
O-Desmethyl
midostaurin-13C6

O-Desmethyl
midostaurin
(CGP62221)

Midostaurin

CAS Number 740816-86-8
740816-86-8

(unlabeled)
120685-11-2

Molecular Formula C₂₈¹³C₆H₂₈N₄O₄ C₃₄H₂₈N₄O₄ C₃₅H₃₀N₄O₄

Molecular Weight 562.58 g/mol 556.6 g/mol 570.6 g/mol

Synonyms
O-Desmethyl

PKC412-13C6

CGP62221, O-

Desmethyl PKC412
PKC412, CGP 41251

Plasma Half-life
Not applicable (used

as a standard)
32 - 33.4 hours[1] 21 - 20.3 hours[1]

Plasma Protein

Binding
Not applicable >99.8% >99.8%[1]

Primary Metabolizing

Enzyme
Not applicable CYP3A4 CYP3A4[1]

Pharmacokinetic Parameters of Midostaurin and its
Major Metabolites
The following table presents key pharmacokinetic parameters of midostaurin and its two major

active metabolites, O-Desmethyl midostaurin (CGP62221) and CGP52421, in human plasma.
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Parameter Midostaurin CGP62221 CGP52421

Tmax (median, hours) 1-3 (fasted) Similar to midostaurin

Increases steadily,

reaching steady state

by 4 weeks[1]

Terminal Half-life

(mean, hours)
21 32 482[1]

Relative Plasma

Exposure (AUC)
22 ± 5% 28 ± 3% 38 ± 7%[1]

Mean Trough Plasma

Concentration Ratio to

Midostaurin

1 1.2 - 2.3 5.2 - 13.9[2]

Metabolic Pathway of Midostaurin
Midostaurin undergoes extensive hepatic metabolism, primarily mediated by the cytochrome

P450 enzyme CYP3A4. The two major metabolic pathways are O-demethylation, leading to the

formation of O-Desmethyl midostaurin (CGP62221), and mono-hydroxylation, which produces

CGP52421. Both of these metabolites are pharmacologically active.
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Caption: Metabolic conversion of midostaurin to its active metabolites.
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Signaling Pathway Inhibition
Midostaurin and its active metabolites, including O-Desmethyl midostaurin, are multi-targeted

kinase inhibitors. They exert their therapeutic effects by inhibiting several signaling pathways

implicated in cancer cell proliferation and survival. The two primary targets are the FMS-like

tyrosine kinase 3 (FLT3) and Protein Kinase C (PKC) signaling pathways.

FLT3 Signaling Pathway Inhibition
Mutations in the FLT3 receptor are common in acute myeloid leukemia and lead to constitutive

activation of downstream signaling pathways, promoting cell proliferation and survival.

Midostaurin and its metabolites inhibit the autophosphorylation of the FLT3 receptor, thereby

blocking these downstream signals.
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Caption: Inhibition of the FLT3 signaling pathway by midostaurin.
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Protein Kinase C (PKC) Signaling Pathway Inhibition
Midostaurin was initially developed as a Protein Kinase C (PKC) inhibitor. PKC is a family of

serine/threonine kinases involved in various cellular processes, including cell proliferation and

differentiation. By inhibiting PKC, midostaurin can interfere with these processes in cancer

cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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